molecular formula C5H6N2OS B1645724 N-(thiazol-5-yl)acetamide

N-(thiazol-5-yl)acetamide

Cat. No.: B1645724
M. Wt: 142.18 g/mol
InChI Key: ORPHTHLBCANLDB-UHFFFAOYSA-N
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Description

N-(thiazol-5-yl)acetamide (CAS 408507-23-3) is a high-purity chemical compound with the molecular formula C 5 H 6 N 2 OS and a molecular weight of 142.18 g/mol. This acetamide derivative, characterized by its SMILES structure CC(NC1=SC=NC=1)=O, serves as a valuable synthetic intermediate and scaffold in medicinal chemistry . The core structural feature of this compound is the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, which is a privileged structure in drug discovery due to its aromaticity and ability to participate in diverse electron interactions . The thiazole moiety is a cornerstone in the development of novel therapeutic agents and is found in a wide range of bioactive molecules. Its applications in research are primarily focused on serving as a key building block for the synthesis of more complex molecules with potential pharmacological activity. Notably, thiazole-acetamide hybrids have been identified as promising scaffolds in the search for new α-glycosidase inhibitors for diabetes research and as potential tubulin polymerization inhibitors for anticancer agent development . Furthermore, the broader class of thiazole derivatives is extensively investigated for potential anti-inflammatory properties, targeting enzymes such as COX and LOX . This compound is offered for research purposes as a building block to explore these and other biological pathways. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in quantities ranging from 50mg to 5g .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

N-(1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H6N2OS/c1-4(8)7-5-2-6-3-9-5/h2-3H,1H3,(H,7,8)

InChI Key

ORPHTHLBCANLDB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN=CS1

Canonical SMILES

CC(=O)NC1=CN=CS1

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-(thiazol-5-yl)acetamide and its derivatives have demonstrated a wide range of biological activities, making them significant in medicinal chemistry. Key areas of interest include:

  • Antimicrobial Activity : Thiazole derivatives are recognized for their antibacterial and antifungal properties. Research shows that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have reported varying degrees of inhibition against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Antitubercular Properties : Some thiazole derivatives have shown promising results in combating Mycobacterium tuberculosis. For example, derivatives with thiazole moieties have been evaluated for their efficacy against drug-resistant strains, demonstrating significant inhibitory effects .
  • Antidiabetic and Anticancer Activities : Thiazole compounds have been investigated for their potential in managing diabetes and cancer. The mechanisms often involve modulation of specific biochemical pathways that are critical in disease progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The thiazole ring is a versatile scaffold that can be modified to enhance bioavailability and selectivity while reducing toxicity. Research has focused on:

  • Substituent Variations : Modifying the substituents on the thiazole ring can lead to significant changes in biological activity. For example, compounds with different aryl groups attached to the thiazole ring have shown varying degrees of antimicrobial efficacy .
  • Synthesis of New Derivatives : Synthetic efforts to create new thiazole-based compounds have led to the discovery of several analogs with improved therapeutic profiles. These include compounds designed to target specific biological pathways involved in disease mechanisms .

Therapeutic Applications

The therapeutic applications of this compound extend across various fields:

  • Antimicrobial Agents : Given their effectiveness against a range of pathogens, thiazole derivatives are being explored as potential alternatives to existing antibiotics, particularly in light of rising antibiotic resistance .
  • Cancer Treatment : The ability of thiazole compounds to induce apoptosis in cancer cells has made them candidates for further investigation as anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth through various mechanisms .
  • Diabetes Management : Research indicates that some thiazole derivatives may improve insulin sensitivity or modulate glucose metabolism, providing a basis for their use in diabetes treatment .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

StudyCompoundActivityFindings
Ulusoy Güzeldemirci et al., 2017Arylidenehydrazide derivativeAntitubercularIC50 values showed significant activity against M. tuberculosis strains .
Subhashini et al., 2021Thiazole-acetamide derivativesAntibacterialCompounds exhibited good activity against E. coli and S. aureus with inhibition zones comparable to standard drugs .
Cankılıc et al., 2020Functionalized thiazolesAntimicrobialDemonstrated low to moderate activity against various bacterial strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring facilitates nucleophilic substitution at positions 2 and 5. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
Aryl substitutionPd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, 100°C6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one79%
Chloroacetamide coupling2-chloroacetyl chloride, NaOAc, H₂O2-chloro-N-(thiazol-2-yl)acetamide80%
Thiol substitution2-mercapto-4-methylthiazole, EtOH, 50°C2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide14%

Substitution reactions often require catalysts like palladium complexes or bases (e.g., K₂CO₃) and polar aprotic solvents.

Oxidation and Reduction

The thiazole sulfur and acetamide carbonyl group participate in redox reactions:

  • Oxidation :

    • Hydrogen peroxide oxidizes the thiazole sulfur to sulfoxides or sulfones (e.g., nitrothiazolacetamide sulfone derivatives) .

    • MnO₂ selectively oxidizes hydroxyl groups in adjacent substituents .

  • Reduction :

    • Sodium borohydride reduces ketones to secondary alcohols in multi-step syntheses .

    • Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in quinazolinone intermediates .

Cyclization Reactions

Thiazole-acetamide derivatives undergo cyclization to form fused heterocycles:

Starting MaterialReagents/ConditionsProductBiological ActivitySource
NitrothiazolacetamideThiourea, EtOH, refluxThioquinazolinone conjugatesUrease inhibition (IC₅₀ = 2.1 µM)
2-chloro-N-(thiazol-2-yl)acetamideNaN₃, CuI, DMFTriazole-thiazole hybridsAnticancer (IC₅₀ = 8.7 µM)

Cyclization often enhances bioactivity, as seen in compound 8h ( ), which binds urease via H-bonding and π-cation interactions.

Cross-Coupling Reactions

Palladium-mediated coupling reactions enable structural diversification:

ReactionConditionsApplicationSource
Suzuki-Miyaura couplingPd(dppf)Cl₂, 1,4-dioxane, 100°CBiaryl derivatives for kinase inhibition
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°CAminated analogs for antimalarial studies

These reactions introduce aryl, heteroaryl, or amino groups, critical for optimizing pharmacokinetic properties.

Acylation and Esterification

The acetamide side chain undergoes further functionalization:

Reaction TypeReagentsProductYieldSource
Steglich esterificationEDC, DMAP, CH₂Cl₂Phenoxyacetamide derivatives48–60%
Acyl chloride couplingRCOCl, Et₃N, THFN-acylated benzo[d]thiazoles53–58%

For example, compound 10u ( ) was synthesized via esterification, showing potent BCR-ABL1 inhibition (IC₅₀ = 0.89 µM).

Mechanistic Insights

  • Thia-Michael Addition : Thiourea reacts with maleimides via thia-Michael addition, followed by aminolysis to form thiazolidineacetamides .

  • SN2 Mechanism : Chloroacetamide derivatives react with thiols or amines in SN2 pathways, confirmed by stereochemical inversion studies .

Stability and Reactivity Trends

  • Solvent Effects : Polar solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions in oxidations .

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the thiazole C-2 position .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of N-(thiazol-5-yl)acetamide derivatives are heavily influenced by substituents on the thiazole ring or the acetamide side chain. Below is a comparative analysis of key derivatives:

Table 1: Structural and Spectral Comparison of this compound Derivatives
Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Key Spectral Data (LCMS/NMR) Biological Activity/Notes References
This compound (Parent) None (base structure) 140.17 Not reported Reference scaffold -
VU0453660 (Compound 7) 2-((1-Bromonaphthalen-2-yl)oxy) 363.1 RT = 0.729 min; m/z = 363.1 [M+H]⁺ Cardiac tissue protection candidate
VU0453661 (Compound 8) 2-(Naphthalen-2-yloxy); pyridin-3-yl 279.2 RT = 0.567 min; m/z = 279.2 [M+H]⁺ Comparative lower molecular weight
3-12 () 2-((4-Chlorophenyl)disulfanyl) 316.96 ¹H NMR δ 11.73 (NH), 7.65–7.48 (ArH) Antimicrobial potential
9c () 2-(4-Bromophenyl); triazole-benzimidazole ~500 (estimated) Docking studies (purple in figures) Enzyme inhibition (α-glucosidase)
4m (ACC inhibitor) (S)-3-[2-(4-Isopropoxy-phenoxy)-thiazol-5-yl] ~350 (estimated) Sub-micromolar ACC1/2 inhibition Reduces plasma triglycerides
2-azido-N-(benzo[d]thiazol-5-yl)acetamide Azido group on acetamide 222.27 IR: 2107 cm⁻¹ (N₃ stretch) Glycocalyx engineering applications
Key Observations:
  • Aromatic Extensions : Naphthyl (VU0453660) and pyridinyl () groups improve π-π stacking interactions, critical for target binding .
  • Functional Group Additions : Azido derivatives () enable click chemistry applications, expanding utility in bioconjugation .

Crystallographic and Conformational Insights

The crystal structure of a related compound () reveals a monoclinic lattice (space group Cc), with β = 91.5°, indicating planar geometry of the thiazole-acetamide core. This conformation stabilizes hydrogen bonding (N–H···O), critical for target interaction .

Preparation Methods

Reagents and Reaction Conditions

The most straightforward method for synthesizing N-(thiazol-5-yl)acetamide involves the direct acetylation of 5-aminothiazole using acetic anhydride or acetyl chloride. In this approach, 5-aminothiazole reacts with acetic anhydride in the presence of sodium acetate and glacial acetic acid as a buffering agent. The reaction typically proceeds under reflux conditions in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) for 6–8 hours.

Mechanistic Insights

The acetylation follows a nucleophilic acyl substitution mechanism. The lone pair on the primary amine of 5-aminothiazole attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of acetate yields the acetamide product. Sodium acetate neutralizes the generated acetic acid, shifting the equilibrium toward product formation.

Yield and Optimization

Reported yields for this method range from 60% to 70%. Optimization strategies include:

  • Solvent Selection : THF enhances reaction homogeneity compared to DCM.
  • Catalyst Use : Introducing 4-dimethylaminopyridine (DMAP) as a catalyst increases the reaction rate by stabilizing the transition state.
  • Temperature Control : Maintaining reflux temperatures (80–100°C) prevents side reactions such as over-acetylation.

Nucleophilic Substitution Using Chloroacetyl Chloride

Synthetic Pathway

An alternative route employs chloroacetyl chloride as the acetylating agent. Here, 5-aminothiazole reacts with chloroacetyl chloride in a nucleophilic substitution reaction. The process requires a base, such as sodium hydroxide or triethylamine, to scavenge the generated hydrochloric acid. The reaction is typically conducted at room temperature in anhydrous DCM or dimethylformamide (DMF).

Advantages and Limitations

This method offers faster reaction times (2–4 hours) and higher yields (70–75%) compared to acetic anhydride. However, the use of chloroacetyl chloride necessitates stringent moisture control, as hydrolysis to glycolic acid can occur. Additionally, excess reagent may lead to diacetylation byproducts, requiring careful stoichiometric calibration.

Alkaline-Mediated Synthesis with Sodium Methoxide

Patent-Derived Methodology

A patent-published method utilizes sodium methoxide (NaOMe) in DMF to facilitate acetamide formation. In this approach, 5-aminothiazole is treated with acetyl chloride in the presence of NaOMe, which acts as both a base and a catalyst. The reaction proceeds at 50°C for 4 hours, achieving yields up to 80%.

Critical Parameters

  • Solvent Purity : Anhydrous DMF is essential to prevent side reactions.
  • Base Stoichiometry : A 1:1 molar ratio of NaOMe to acetyl chloride ensures complete neutralization of HCl.
  • Work-Up : Precipitation in ice-cold water followed by recrystallization from ethanol enhances purity.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation reduces reaction times from hours to minutes. In this method, a mixture of 5-aminothiazole and acetic anhydride is irradiated at 100°C for 15 minutes in a sealed vessel. The rapid dielectric heating accelerates molecular collisions, achieving yields comparable to conventional methods (70–75%).

Operational Considerations

  • Power Settings : Optimal microwave power ranges from 300 to 500 W.
  • Solvent-Free Options : Neat reactions minimize solvent use but require precise temperature control to avoid decomposition.

Catalytic Methods Using DMAP

Role of DMAP in Acetylation

4-Dimethylaminopyridine (DMAP) catalyzes the acetylation by activating the acetic anhydride through hydrogen bonding. This lowers the activation energy and enables reactions at room temperature. A typical protocol involves stirring 5-aminothiazole with acetic anhydride and DMAP (10 mol%) in DCM for 1 hour, yielding 85% product.

Economic and Practical Trade-Offs

While DMAP increases efficiency, its high cost and difficulty in removal during purification limit industrial scalability.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Advantages Disadvantages
Acetic Anhydride Ac₂O, NaOAc Reflux, 6–8 h 60–70 Simplicity Moderate yield
Chloroacetyl Chloride ClCH₂COCl, NaOH RT, 2–4 h 70–75 Fast Moisture-sensitive reagents
Sodium Methoxide AcCl, NaOMe 50°C, 4 h 80 High yield Anhydrous conditions required
Microwave Ac₂O, MW irradiation 100°C, 15 min 70–75 Rapid Specialized equipment needed
DMAP-Catalyzed Ac₂O, DMAP RT, 1 h 85 High efficiency Costly catalyst

Applications and Implications

This compound serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its efficient synthesis is pivotal for structure-activity relationship (SAR) studies in drug discovery. For instance, derivatives bearing electron-withdrawing groups on the thiazole ring exhibit enhanced antibacterial potency against Staphylococcus aureus (MIC: 2–4 µg/mL).

Q & A

Q. What are the common synthetic routes for preparing N-(thiazol-5-yl)acetamide derivatives, and how can reaction conditions be optimized?

Answer: The synthesis of this compound derivatives typically involves cyclocondensation or substitution reactions. For example, thiazole rings can be formed by reacting thiourea derivatives with α-halo carbonyl compounds in glacial acetic acid under reflux (2–3 hours). Key steps include:

  • Reagent optimization : Use of sodium azide (NaN₃) in toluene/water mixtures for azide substitution (e.g., synthesis of 2-azidoacetamides) .
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) to track reaction progress .
  • Purification : Recrystallization from ethanol or pet-ether to isolate pure products .

Challenges : Side reactions (e.g., over-alkylation) may occur; adjusting stoichiometry or solvent polarity (e.g., glacial acetic acid vs. DMF) can mitigate this .

Q. How are structural elucidation and purity of this compound derivatives validated?

Answer :

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 165–170 ppm) .
    • LC-MS/MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to verify purity (>95%) .

Note : Impurities from unreacted intermediates (e.g., maleimides) require rigorous washing with ethanol/water .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in this compound derivatives?

Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard:

  • Data collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections (e.g., 4846 independent reflections) .
  • Refinement : Full-matrix least-squares refinement on with SHELXL, achieving R₁ < 0.04 and wR₂ < 0.09 .
  • Validation : Check for ADPs (anisotropic displacement parameters) and hydrogen bonding networks (e.g., N–H···O interactions) using PLATON .

Example : The monoclinic crystal system (Cc space group) of 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)thiazol-5-yl]pyridin-2-yl}acetamide was resolved with a = 4.9179 Å, b = 23.592 Å, and β = 91.523° .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). For example, 2-phenylthiazole derivatives showed binding affinity via π-π stacking with Phe-723 .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with IC₅₀ values against cancer cell lines (e.g., A549 lung adenocarcinoma) .
  • ADMET prediction : SwissADME assesses logP (2.5–3.5) and bioavailability scores (>0.55) to prioritize candidates .

Q. How are contradictions in biological activity data addressed for structurally similar analogs?

Answer :

  • Dose-response profiling : Test compounds across a concentration gradient (e.g., 1–1000 µM) to identify selective cytotoxicity (e.g., 4c: IC₅₀ = 23.30 µM for A549 vs. >1000 µM for NIH/3T3) .
  • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms. For example, 4a and 4c induced apoptosis in 25–30% of cells vs. cisplatin (45%) .
  • Off-target screening : Employ kinome-wide profiling to rule out non-specific kinase inhibition .

Q. What methodologies validate the stability of this compound derivatives under physiological conditions?

Answer :

  • pH stability studies : Incubate compounds in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Derivatives with electron-donating groups (e.g., 4-methoxyphenyl) show longer half-lives (t₁/₂ > 60 min) .

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